1-Methylsulfanyl-1-methylsulfinylethene
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Overview
Description
1-Methylsulfanyl-1-methylsulfinylethene is an organic compound with the molecular formula C4H8OS2. It is characterized by the presence of both a methylsulfanyl group and a methylsulfinyl group attached to an ethene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylsulfanyl-1-methylsulfinylethene can be synthesized through several methods. One common approach involves the reaction of methylsulfanylacetylene with a suitable oxidizing agent to introduce the sulfinyl group. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methylsulfanyl-1-methylsulfinylethene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases facilitate substitution reactions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethene derivatives
Scientific Research Applications
1-Methylsulfanyl-1-methylsulfinylethene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-methylsulfanyl-1-methylsulfinylethene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylsulfanyl-1-methylsulfinylpropene
- 1-Methylsulfanyl-1-methylsulfinylbutene
- 1-Methylsulfanyl-1-methylsulfinylpentene
Uniqueness
1-Methylsulfanyl-1-methylsulfinylethene is unique due to its specific combination of functional groups and its reactivity profile. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Properties
IUPAC Name |
1-methylsulfanyl-1-methylsulfinylethene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2/c1-4(6-2)7(3)5/h1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVUDALAYNWCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C)S(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504450 |
Source
|
Record name | 1-(Methanesulfinyl)-1-(methylsulfanyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51534-42-0 |
Source
|
Record name | 1-(Methanesulfinyl)-1-(methylsulfanyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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